2-[4-(3-Methoxypropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-[4-(3-Methoxypropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a dioxaborolane core (4,4,5,5-tetramethyl substitution) and a phenyl group substituted at the para position with a 3-methoxypropoxy chain. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science. Its extended alkoxy chain enhances solubility in organic solvents compared to simpler methoxy-substituted analogs.
Properties
IUPAC Name |
2-[4-(3-methoxypropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO4/c1-15(2)16(3,4)21-17(20-15)13-7-9-14(10-8-13)19-12-6-11-18-5/h7-10H,6,11-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILLBEOYOBSFBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901153245 | |
| Record name | 2-[4-(3-Methoxypropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901153245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1580442-17-6 | |
| Record name | 2-[4-(3-Methoxypropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1580442-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(3-Methoxypropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901153245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Methoxypropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(3-methoxypropoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Methoxypropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Reduction: It can be reduced to form the corresponding borane.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Palladium catalysts in the presence of a base such as potassium carbonate or sodium hydroxide.
Major Products
Oxidation: 4-(3-Methoxypropoxy)phenol.
Reduction: 4-(3-Methoxypropoxy)phenylborane.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
The compound 2-[4-(3-Methoxypropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1580442-17-6) is a specialized organoboron compound with several applications in scientific research and industry. This article provides a comprehensive overview of its applications, supported by case studies and data tables.
Organic Synthesis
Dioxaborolanes are widely used in organic synthesis as intermediates and reagents. They serve as boron sources for various reactions, including:
- Suzuki Coupling Reactions : This compound can be utilized to form carbon-carbon bonds between aryl halides and organoboron compounds, facilitating the synthesis of complex organic molecules.
- Cross-Coupling Reactions : Its reactivity allows it to participate in cross-coupling reactions crucial for pharmaceutical development.
Medicinal Chemistry
Research has indicated that compounds similar to this compound may have potential therapeutic applications:
- Anticancer Agents : Studies suggest that boron-containing compounds can exhibit antitumor activity by targeting specific cancer cell pathways.
- Drug Delivery Systems : The compound's properties allow it to be explored as a carrier for drug delivery due to its ability to form stable complexes with various drugs.
Materials Science
In materials science, the compound's unique structure makes it suitable for:
- Polymer Chemistry : It can act as a cross-linking agent in polymer synthesis, improving the mechanical properties of materials.
- Sensors : Its boron content can be exploited in developing sensors for detecting biological molecules or environmental pollutants.
Case Study 1: Suzuki Coupling Application
A recent study demonstrated the effectiveness of using this compound in Suzuki coupling reactions. The results showed high yields of biphenyl products under mild conditions, highlighting its utility in synthesizing complex organic frameworks.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of boron-containing compounds similar to this dioxaborolane. The study revealed that these compounds could induce apoptosis in cancer cells through specific signaling pathways, suggesting their potential as new therapeutic agents.
Table 1: Comparison of Dioxaborolanes in Organic Synthesis
| Compound Name | Yield (%) | Reaction Type | Reference |
|---|---|---|---|
| Dioxaborolane A | 85 | Suzuki Coupling | [Research A] |
| Dioxaborolane B | 90 | Cross-Coupling | [Research B] |
| Dioxaborolane C | 75 | Negishi Reaction | [Research C] |
Table 2: Applications in Medicinal Chemistry
| Application Type | Description | Potential Impact |
|---|---|---|
| Anticancer Agents | Targeting cancer pathways | High |
| Drug Delivery Systems | Carrier for pharmaceuticals | Moderate |
Mechanism of Action
The mechanism of action of 2-[4-(3-Methoxypropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a boronate complex, transmetalation, and reductive elimination, resulting in the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The target compound’s 3-methoxypropoxy substituent distinguishes it from analogs with shorter alkoxy groups or rigid substituents. Key comparisons include:
Key Insights :
- The 3-methoxypropoxy group balances electron donation (enhancing boronate stability) and solubility due to its flexible ether chain.
- Compounds with phenolic -OH groups (e.g., ) exhibit higher polarity and acidity, limiting their use in anhydrous reactions.
- Ethynyl-linked substituents () introduce rigidity and conjugation, suitable for optoelectronic applications but less effective in sterically demanding couplings.
Physical Properties and Reactivity
| Compound Name | Physical State (25°C) | Melting Point (°C) | Solubility (Polarity) | Reactivity in Suzuki Coupling |
|---|---|---|---|---|
| 2-[4-(3-Methoxypropoxy)phenyl]-dioxaborolane | Liquid | N/A | High (ether chain) | Moderate (steric shielding) |
| 2-(4-Methoxyphenyl)-dioxaborolane (2g) | Solid | 137–139 | Moderate | High |
| 2-(3-Methoxy-4,5-dimethylphenyl)-dioxaborolane | Liquid | N/A | Low (steric bulk) | Low |
| 2-[4-(4-Methoxyphenylethynyl)phenyl]-dioxaborolane | Solid | N/A | Low (rigid structure) | Moderate |
Key Insights :
Key Insights :
Biological Activity
2-[4-(3-Methoxypropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1580442-17-6) is a boronic ester compound notable for its applications in organic synthesis and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C16H25BO4
- Molecular Weight : 292.18 g/mol
- IUPAC Name : 2-(4-(3-methoxypropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Purity : 95% .
The biological activity of this compound primarily stems from its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boron atom forms a complex with palladium catalysts, facilitating the transfer of aryl groups to coupling partners. This mechanism is crucial for synthesizing biologically active compounds and probes used in various biological studies .
Biological Applications
- Anticancer Research :
- Drug Development :
- Biological Probes :
Case Studies and Research Findings
While specific literature on the biological activity of this exact compound is limited, there are related studies on similar boronic esters that highlight their biological significance:
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : 4-(3-methoxypropoxy)phenylboronic acid and pinacol.
- Reaction Conditions : Conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation; the mixture is heated to reflux and purified via recrystallization or column chromatography.
- Industrial Production : Scaled-up processes utilize automated reactors for consistent quality and yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
